molecular formula C13H13NO4 B11864440 Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate

Cat. No.: B11864440
M. Wt: 247.25 g/mol
InChI Key: GOGCRSPYAVSORZ-UHFFFAOYSA-N
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Description

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate is an organic compound characterized by the presence of an isoindoline nucleus and carbonyl groups at positions 1 and 3. This compound is part of the N-isoindoline-1,3-dione heterocycles, which have gained significant attention due to their diverse chemical reactivity and promising applications in various fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

One commonly employed approach for synthesizing N-isoindoline-1,3-diones involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This classic route offers a straightforward and versatile pathway to access a variety of substituted N-isoindoline-1,3-diones . Additionally, transition-metal-catalyzed reactions and organocatalytic methods have been developed to construct these complex heterocyclic structures .

Industrial Production Methods

Industrial production methods for Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate typically involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of efficient catalysts and environmentally friendly reagents is emphasized to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions are typically optimized to achieve the desired products with high efficiency .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield different oxidized derivatives, while substitution reactions can introduce various functional groups into the molecule .

Mechanism of Action

The mechanism of action of Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modulate the activity of various enzymes and receptors. The exact molecular targets and pathways involved depend on the specific application and context .

Biological Activity

Propyl 2-(1,3-dioxoisoindolin-2-yl)acetate is a compound derived from the isoindoline scaffold, known for its diverse biological activities. This article reviews the synthesis, biological evaluations, and potential applications of this compound based on recent research findings.

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of phthaloylglycine derivatives with propanol in the presence of suitable reagents. Characterization techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of various diesters, including this compound. The Minimum Inhibitory Concentration (MIC) values were determined against several microbial strains:

CompoundMIC (µg/mL)Activity Level
This compound1024Moderate
Diester 7h64-256Strong against Candida
Diester 7i1024Moderate

The results indicate that while some derivatives exhibit moderate antibacterial activity (MIC of 1024 µg/mL), others like diester 7h show stronger antifungal activity against Candida species, suggesting that structural variations significantly influence biological efficacy .

In Silico Studies

In silico analyses have been conducted to predict the pharmacokinetic properties of this compound and related compounds. These studies adhere to Lipinski's rule of five, indicating favorable oral bioavailability:

  • TPSA (Topological Polar Surface Area) : 89.98 Ų
  • Log S (Solubility) : Ranges between -2.21 and -3.96
  • Absorption Percentage : Approximately 77.95%

These parameters suggest that the compound may possess good permeability across biological membranes, enhancing its potential as a drug candidate .

Case Studies

Case Study 1: Antifungal Activity Against Candida spp.

In a comparative study involving various diesters, it was found that this compound exhibited moderate activity against all tested Candida strains with an MIC of 1024 µg/mL. However, diester 7h demonstrated significantly stronger antifungal properties with an MIC ranging from 64 to 256 µg/mL against the same strains. This suggests that modifications in the alkyl chain length can enhance antifungal activity .

Case Study 2: Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that increasing the length of the alkyl chain in diesters correlates with improved lipophilicity and biological activity. Compounds with longer chains generally showed lower MIC values, highlighting the importance of molecular structure in determining biological function .

Properties

Molecular Formula

C13H13NO4

Molecular Weight

247.25 g/mol

IUPAC Name

propyl 2-(1,3-dioxoisoindol-2-yl)acetate

InChI

InChI=1S/C13H13NO4/c1-2-7-18-11(15)8-14-12(16)9-5-3-4-6-10(9)13(14)17/h3-6H,2,7-8H2,1H3

InChI Key

GOGCRSPYAVSORZ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)CN1C(=O)C2=CC=CC=C2C1=O

Origin of Product

United States

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